Dimethyl 1,5-naphthalenedisulfonate
Overview
Description
Dimethyl 1,5-naphthalenedisulfonate is an organic compound with the molecular formula C12H12O6S2. It is a derivative of naphthalene, where two sulfonic acid groups are attached to the 1 and 5 positions of the naphthalene ring, and these sulfonic acid groups are esterified with methanol. This compound is known for its applications in various chemical processes and research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 1,5-naphthalenedisulfonate can be synthesized through the sulfonation of naphthalene followed by esterification. The process involves the following steps:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 5 positions, forming 1,5-naphthalenedisulfonic acid.
Esterification: The 1,5-naphthalenedisulfonic acid is then reacted with methanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form this compound
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1,5-naphthalenedisulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfonic acids.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfonic acids.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Dimethyl 1,5-naphthalenedisulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of dimethyl 1,5-naphthalenedisulfonate involves its interaction with molecular targets through its sulfonate groups. These groups can form strong ionic bonds with positively charged sites on proteins and enzymes, altering their activity and function. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Comparison with Similar Compounds
- Diethyl 1,5-naphthalenedisulfonate
- Cyclohexylammonium 1,5-naphthalenedisulfonate
- 1,5-Naphthalenedisulfonic acid
Comparison: Dimethyl 1,5-naphthalenedisulfonate is unique due to its specific ester groups, which confer distinct solubility and reactivity properties compared to its analogs. For instance, diethyl 1,5-naphthalenedisulfonate has larger ester groups, affecting its steric interactions and solubility in different solvents. Cyclohexylammonium 1,5-naphthalenedisulfonate, on the other hand, forms ionic salts, which have different physical and chemical properties .
Properties
IUPAC Name |
dimethyl naphthalene-1,5-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6S2/c1-17-19(13,14)11-7-3-6-10-9(11)5-4-8-12(10)20(15,16)18-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXPJMZQMWIBMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288660 | |
Record name | Dimethyl 1,5-naphthalenedisulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20779-13-9 | |
Record name | 20779-13-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57245 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl 1,5-naphthalenedisulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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